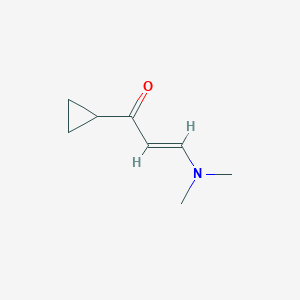

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKNHAWLDLWBM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207839-99-3 | |

| Record name | (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile building block in modern medicinal chemistry. With its unique electronic and structural features, this enaminone serves as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application, detailed experimental protocols, and a thorough examination of its chemical behavior.

Introduction: The Strategic Value of a Unique Enaminone

This compound (also referred to as (E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one) is a trifunctional compound featuring a cyclopropyl ketone, a vinylogous amide, and a dimethylamino group. This arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. The cyclopropyl moiety is a well-recognized feature in many approved drugs, often contributing to improved metabolic stability, potency, and target selectivity. The enaminone core, on the other hand, provides a versatile handle for a variety of chemical transformations. This guide will delve into the core chemical properties and synthetic utility of this important molecule.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are essential for its appropriate handling, storage, and characterization.

| Property | Value | Source(s) |

| CAS Number | 21666-68-2 | [1][2][3] |

| Molecular Formula | C₈H₁₃NO | [1][2] |

| Molecular Weight | 139.19 g/mol | [2] |

| Appearance | Typically a yellow to brown oil or solid | Supplier Data |

| Purity | ≥95% (commercial grades) | [2] |

| Storage | Room temperature, under inert atmosphere | [2] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full set of spectra for this specific molecule is not readily found, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, ~0.7-1.2 ppm), the vinylic protons (two doublets, with one significantly downfield due to the influence of the carbonyl and amino groups), and the two methyl groups of the dimethylamino moiety (a singlet, ~2.9-3.3 ppm).

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (~190-200 ppm), the vinylic carbons, the cyclopropyl carbons (one methine and two methylene carbons), and the N-methyl carbons. The upfield chemical shift of the cyclopropyl carbons is a distinctive feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the conjugated ketone (C=O) at a lower wavenumber than a typical saturated ketone (approx. 1640-1660 cm⁻¹) due to conjugation. A strong C=C stretching vibration is also expected.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 139, with fragmentation patterns corresponding to the loss of a dimethylamino group, the cyclopropyl ring, or carbon monoxide.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is most efficiently achieved through the condensation of cyclopropyl methyl ketone with a formylating agent. The most common and effective reagents for this transformation are dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[4][5] These reagents serve as a source of a formyl group and a dimethylamino group in a single step.

Causality Behind Experimental Choices

The selection of DMF-DMA or Bredereck's reagent is based on their high reactivity towards active methylene compounds, such as the methyl group of cyclopropyl methyl ketone. The reaction proceeds via an initial addition of the enolate of the ketone to the electrophilic carbon of the reagent, followed by the elimination of methanol or tert-butanol and dimethylamine, respectively, to yield the thermodynamically stable E-enaminone. The reaction is typically performed at elevated temperatures to drive the elimination steps and ensure a good conversion rate. The absence of a strong acid or base in the workup simplifies the isolation of the product, which can often be purified by distillation or chromatography.

Step-by-Step Experimental Protocol

Reaction: Condensation of Cyclopropyl Methyl Ketone with Dimethylformamide Dimethyl Acetal (DMF-DMA)

-

Reagent Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone (1.0 equivalent).

-

Reaction Setup: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents). The use of a slight excess of DMF-DMA ensures complete conversion of the ketone.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and the methanol byproduct under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a yellow to brown oil or solid.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as a "push-pull" olefin. The electron-donating dimethylamino group ("push") and the electron-withdrawing cyclopropyl ketone group ("pull") create a polarized carbon-carbon double bond. This electronic arrangement makes the molecule susceptible to attack by both nucleophiles and electrophiles at different positions.

Reactivity Profile

The key reactive sites of the molecule are:

-

The β-carbon (C-3): This position is highly electrophilic and is the primary site for nucleophilic attack (Michael addition).

-

The α-carbon (C-2): This position is nucleophilic and can react with electrophiles.

-

The Carbonyl Group: The ketone can undergo typical carbonyl reactions.

-

The Dimethylamino Group: This group can be displaced by other nucleophiles, making the enaminone an excellent precursor for transamination reactions.

Caption: Key reactive sites of this compound.

Application in Heterocyclic Synthesis

The most significant application of this enaminone is in the construction of heterocyclic rings, which are core scaffolds in a vast number of pharmaceuticals.[4][6] By reacting with binucleophilic reagents, a wide variety of five- and six-membered heterocycles can be synthesized.

-

Synthesis of Pyrazoles: Reaction with hydrazine derivatives leads to the formation of cyclopropyl-substituted pyrazoles. The hydrazine initially attacks the electrophilic β-carbon, followed by an intramolecular condensation with the ketone carbonyl group.

-

Synthesis of Pyrimidines: Condensation with amidines or guanidines provides access to substituted pyrimidines.

-

Synthesis of Isoxazoles: Reaction with hydroxylamine yields isoxazole derivatives.

-

Synthesis of Pyridones: A notable application involves the reaction with compounds containing an active methylene group and a nitrile, leading to the formation of highly functionalized pyridin-2(1H)-ones. A study by Dong et al. demonstrated the utility of related (dimethylamino)propenoyl-substituted cyclopropanes in synthesizing halogenated pyridin-2(1H)-ones.[7]

Caption: Synthetic pathways to various heterocycles from the title enaminone.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its straightforward synthesis and rich reactivity profile make it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to readily introduce a cyclopropyl moiety into a range of heterocyclic systems underscores its importance as a building block for novel therapeutic agents. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its key applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Al-Ghorbani, M., et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843. [Link][4][6]

-

PubChem. (n.d.). 1-Cyclopropyl-3-(methylamino)propan-1-one. Retrieved from [Link]

-

UCHEM. (n.d.). Bredereck's Reagent. Retrieved from [Link][5]

- Al-Mulla, A. (2017). A review: biological importance of enaminones. Der Pharma Chemica, 9(1), 107-120.

-

Zhang, R., et al. (2009). Ring-Opening/Recyclization Reactions of (Dimethylamino)propenoyl-Substituted Cyclopropanes: Facile Synthesis of Halogenated Pyridin-2(1H)-ones. Synthesis, 2009(15), 2497–2500. [Link][7]

-

AKos Consulting & Solutions. (n.d.). This compound, min 95%. Retrieved from [Link][2]

Sources

- 1. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 4. Bredereck's reagent - Enamine [enamine.net]

- 5. myuchem.com [myuchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (CAS: 21666-68-2): A Versatile Building Block in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a key enaminone building block in organic synthesis. We will delve into its chemical and physical properties, explore its synthesis with a detailed experimental protocol, and extensively discuss its reactivity and diverse applications, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique synthetic potential of this versatile reagent.

Introduction: The Strategic Importance of Enaminones and the Cyclopropyl Moiety

Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement of functional groups endows them with a rich and versatile reactivity, possessing both nucleophilic and electrophilic centers.[1][2] Consequently, enaminones have emerged as invaluable intermediates in the synthesis of a wide array of organic molecules, most notably nitrogen-containing heterocycles.[3][4] These heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines, form the core scaffolds of numerous biologically active compounds and approved pharmaceuticals.[5][6][7]

The subject of this guide, this compound, incorporates a cyclopropyl group, a structural motif of increasing significance in drug design.[8] The unique stereoelectronic properties of the cyclopropyl ring—including its high s-character and bent bonds—can confer favorable pharmacological properties to a molecule, such as enhanced potency, improved metabolic stability, and reduced off-target effects.[8] The strategic combination of the reactive enaminone backbone with the beneficial cyclopropyl moiety makes this compound a highly valuable and sought-after building block for the synthesis of novel chemical entities.[9][10]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21666-68-2 | [11][12][13] |

| Molecular Formula | C₈H₁₃NO | [12][13][14] |

| Molecular Weight | 139.19 g/mol | [12][15] |

| Appearance | Yellowish viscous oil | [16] |

| Boiling Point | 218.4°C | [14] |

| Density | 1.031 g/cm³ | [14] |

| Flash Point | 76.2°C | [14] |

| Refractive Index | 1.515 | [14] |

| Vapor Pressure | 0.126 mmHg at 25°C | [14] |

| InChIKey | DSYKNHAWLDLWBM-AATRIKPKSA-N | [14][16] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between cyclopropyl methyl ketone and a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMFDMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[1][17][18] These reagents serve as a source of a "dimethylaminomethylene" group, which reacts with the α-methyl group of the ketone.

Reaction Mechanism

The reaction proceeds through the formation of an enolate or enol from the cyclopropyl methyl ketone, which then attacks the electrophilic carbon of the formylating agent. Subsequent elimination of methanol (from DMFDMA) or tert-butanol and dimethylamine (from Bredereck's reagent) yields the stable enaminone product. Bredereck's reagent is particularly effective as it generates a strong base (tert-butoxide) in situ, which facilitates the deprotonation of the ketone.[18][19]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Cyclopropyl methyl ketone

-

Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

-

Anhydrous toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 equivalent) in anhydrous toluene.

-

Reagent Addition: Add Bredereck's reagent (1.1 equivalents) to the solution at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a yellowish viscous oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary.[16]

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful synthesis is confirmed by the disappearance of the starting ketone in TLC analysis and the appearance of a new spot corresponding to the enaminone product. Spectroscopic data should be consistent with the structure of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its ability to react with a wide range of nucleophiles and electrophiles, making it a versatile precursor for various heterocyclic systems.[1][5]

Synthesis of Pyrimidines and Pyridines

One of the most important applications of this enaminone is in the synthesis of substituted pyrimidines and pyridines.[7] By reacting with guanidine or amidine derivatives, the pyrimidine ring can be readily constructed. Similarly, reaction with compounds containing active methylene groups in the presence of an ammonia source can lead to the formation of pyridines.

Synthesis of Pyrazoles and Isoxazoles

Reaction with hydrazine derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine yields isoxazoles.[5] These reactions typically proceed via initial condensation at the carbonyl group followed by intramolecular cyclization and elimination of dimethylamine.

Role in the Synthesis of Fused Heterocyclic Systems

The enaminone can also be employed in the synthesis of more complex, fused heterocyclic systems. For instance, reaction with heterocyclic amines can lead to the formation of annelated products like pyrido[2,3-d]pyrimidines.[5]

The Cyclopropyl Group in Drug Discovery

The presence of the cyclopropyl moiety in the final products is of particular interest in drug discovery.[8] This small, strained ring can act as a bioisostere for other groups, improve binding affinity to biological targets, and enhance metabolic stability by blocking sites of metabolism.[8][20] Its incorporation into heterocyclic scaffolds via this compound provides a direct route to novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.[10]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation, combined with its rich reactivity, makes it an ideal starting material for the construction of a diverse range of heterocyclic compounds. The incorporation of the synthetically advantageous enaminone functionality with the pharmacologically beneficial cyclopropyl group provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for researchers in the field.

References

-

Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2008). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 13(9), 2241-2250. [Link]

-

Al-Zaydi, K. M. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(3), 353. [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Farghaly, T. A., Alosaimy, A. M., Al-Qurashi, N. T., Masaret, G. S., & Abdulwahab, H. G. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843. [Link]

-

Gomaa, M. A. M. (2019). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 56(1), 239-247. [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PrepChem.com. (n.d.). Synthesis of 1-Cyclopropyl-3-methylamino-1-propanone. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2006). Spotlight 156. [Link]

-

ResearchGate. (2019). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]

-

SpectraBase. (n.d.). (E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one. Retrieved January 3, 2026, from [Link]

-

Tallei, T. E., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. [Link]

-

UCHEM. (n.d.). BREDERECK'S REAGENT. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved January 3, 2026, from [Link]

-

Wuts, P. G. M. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(15), 7083-7103. [Link]

Sources

- 1. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 21666-68-2 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. scbt.com [scbt.com]

- 14. echemi.com [echemi.com]

- 15. calpaclab.com [calpaclab.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Bredereck's reagent - Enamine [enamine.net]

- 18. myuchem.com [myuchem.com]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The document delves into the prevalent synthetic strategies, focusing on the reaction of cyclopropyl methyl ketone with aminomethylenating agents. It offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. Furthermore, this guide discusses the significance of the cyclopropyl moiety in drug design and the utility of the resulting enaminone in the synthesis of more complex molecules. The content is structured to provide researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize and utilize this important chemical intermediate.

Table of Contents

-

Introduction: The Significance of the Cyclopropyl Moiety and Enaminones in Drug Discovery

-

Synthetic Strategies for this compound

-

2.1. The Bredereck's Reagent Approach

-

2.2. The N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Method

-

-

Reaction Mechanisms

-

3.1. Mechanism of Enaminone Formation with Bredereck's Reagent

-

3.2. Mechanism of Enaminone Formation with DMF-DMA

-

-

Experimental Protocols

-

4.1. Synthesis of the Starting Material: Cyclopropyl Methyl Ketone

-

4.2. Synthesis of this compound using Bredereck's Reagent

-

-

Characterization Data

-

References

Introduction: The Significance of the Cyclopropyl Moiety and Enaminones in Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational and electronic properties often impart favorable pharmacological characteristics to drug candidates. The rigid, three-membered ring can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. Furthermore, the introduction of a cyclopropyl ring can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase brain permeability, and reduce plasma clearance, all of which are critical parameters in the development of effective therapeutics.[1]

Enaminones, characterized by the β-amino-α,β-unsaturated ketone functionality, are versatile intermediates in organic synthesis. Their polarized double bond and the presence of both nucleophilic and electrophilic centers allow for a wide range of chemical transformations, making them valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[2][3] The combination of a cyclopropyl group and an enaminone moiety in this compound creates a bifunctional building block with significant potential for the construction of novel and complex molecular architectures for drug discovery programs.

Synthetic Strategies for this compound

The synthesis of this compound is most commonly achieved through the condensation of cyclopropyl methyl ketone with a suitable formylating agent that also provides the dimethylamino group. Two primary reagents have proven to be highly effective for this transformation: Bredereck's reagent and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

The Bredereck's Reagent Approach

Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a powerful aminomethylenating agent used for the formylation of acidic C-H, N-H, and O-H bonds.[2][4] It reacts readily with ketones that have α-methylene or methyl groups to produce enaminones in excellent yields.[4] The in situ generation of a strong base (tert-butoxide) facilitates the deprotonation of the ketone, making it a highly efficient one-pot procedure.[1]

The N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Method

N,N-dimethylformamide dimethyl acetal (DMF-DMA) is another widely used reagent for the synthesis of enaminones from ketones.[3] The reaction typically proceeds by heating the ketone with DMF-DMA, often without the need for an additional solvent. The methanol generated as a byproduct is usually removed by distillation to drive the reaction to completion. This method is also highly effective and offers a straightforward route to the desired product.

Reaction Mechanisms

The formation of enaminones from ketones using either Bredereck's reagent or DMF-DMA proceeds through a condensation reaction involving the α-carbon of the ketone.

Mechanism of Enaminone Formation with Bredereck's Reagent

The reaction with Bredereck's reagent is initiated by the thermal decomposition of the reagent to form a highly reactive electrophilic iminium ion and a tert-butoxide anion.[1] The tert-butoxide then deprotonates the α-methyl group of cyclopropyl methyl ketone to generate an enolate. The enolate subsequently attacks the iminium ion. The resulting adduct then undergoes elimination of dimethylamine to yield the stable enaminone product.

Caption: Mechanism of enaminone synthesis using Bredereck's reagent.

Mechanism of Enaminone Formation with DMF-DMA

The reaction with DMF-DMA begins with the nucleophilic attack of the enol or enolate form of cyclopropyl methyl ketone on the electrophilic carbon of DMF-DMA. This is followed by the elimination of a molecule of methanol and dimethylamine from the intermediate to afford the final enaminone product.

Caption: Mechanism of enaminone synthesis using DMF-DMA.

Experimental Protocols

A critical aspect of a successful synthesis is a well-defined and reproducible experimental protocol. The following sections provide detailed procedures for the preparation of the starting material and the target compound.

Synthesis of the Starting Material: Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone can be prepared from commercially available starting materials, such as α-acetyl-γ-butyrolactone.[5][6]

Procedure:

-

A mixture of α-acetyl-γ-butyrolactone (3 moles), concentrated hydrochloric acid (450 mL), and water (525 mL) is placed in a distillation flask.

-

The mixture is heated, and the distillation is carried out rapidly.

-

After collecting the initial distillate, more water is added to the flask, and distillation is continued.

-

The organic layer from the distillate, which is 5-chloro-2-pentanone, is separated.

-

The crude 5-chloro-2-pentanone is then treated with a solution of sodium hydroxide in water and heated to induce cyclization.

-

The resulting cyclopropyl methyl ketone is isolated by distillation.

Synthesis of this compound using Bredereck's Reagent

This protocol is based on general procedures for the synthesis of enaminones from methyl ketones using Bredereck's reagent.

Materials and Equipment:

-

Cyclopropyl methyl ketone

-

Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

-

Anhydrous toluene (or another suitable high-boiling inert solvent)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous toluene, add Bredereck's reagent (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a yellowish oil.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Toluene | Inert, high-boiling solvent to facilitate the reaction at elevated temperatures.[4] |

| Temperature | Reflux (~110 °C) | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-12 hours | Sufficient time for the reaction to go to completion. Monitoring is recommended. |

| Purification | Vacuum Distillation or Column Chromatography | To remove impurities and isolate the pure product. |

Characterization Data

The structure of the synthesized (E)-1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Observed Values |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol [7] |

| Appearance | Yellowish viscous oil |

| ¹H NMR (CDCl₃) | Signals corresponding to the cyclopropyl, dimethylamino, and vinyl protons. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl, vinyl, dimethylamino, and cyclopropyl carbons. |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the product's mass. |

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be reliably achieved using either Bredereck's reagent or DMF-DMA. This versatile building block, incorporating both a desirable cyclopropyl moiety and a reactive enaminone system, holds significant promise for the development of novel therapeutic agents and other complex organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively synthesize and utilize this valuable chemical intermediate in their scientific endeavors.

References

- 1. myuchem.com [myuchem.com]

- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bredereck's reagent - Enamine [enamine.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 7. calpaclab.com [calpaclab.com]

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive examination of this compound, a versatile building block in modern organic and medicinal chemistry. We will move beyond a superficial overview to dissect its core molecular architecture, understand how this structure dictates its reactivity and spectroscopic signature, and explore its practical applications for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and validated experimental methodologies.

Core Molecular Architecture: An Analysis of Structure and Functionality

This compound, with CAS Number 21666-68-2, is a compound whose utility is derived directly from the unique interplay of its constituent functional groups.[1][2][3] Its molecular formula is C₈H₁₃NO, and it has a molecular weight of approximately 139.19 g/mol .[2]

At its heart, this molecule is an enaminone —a conjugated system comprising an amine linked to a carbonyl group through a carbon-carbon double bond. This arrangement gives rise to significant electronic delocalization, which is fundamental to its chemical behavior.

The key structural components are:

-

The Cyclopropyl Ketone Moiety: The three-membered cyclopropyl ring is not merely a spectator. It is a strained carbocycle with unique electronic properties, including enhanced π-character in its C-C bonds.[4] In drug development, the cyclopropyl fragment is frequently employed to enhance metabolic stability, improve binding potency, and restrict conformational flexibility, thereby locking the molecule into a bioactive conformation.[4][5]

-

The Enamine System: The nitrogen of the dimethylamino group possesses a lone pair of electrons that actively participates in resonance with the α,β-unsaturated ketone. This electron-donating effect polarizes the molecule significantly.

-

The α,β-Unsaturated System: The conjugation of the C=C double bond with the C=O carbonyl group creates a push-pull electronic environment, rendering the molecule susceptible to a variety of chemical transformations.

The stereochemistry around the C=C double bond is typically the (E)-isomer due to steric repulsion between the cyclopropyl ketone and the dimethylamino group.

Resonance and Electronic Profile

The profound influence of the dimethylamino group is best visualized through the molecule's resonance contributors. The lone pair on the nitrogen atom delocalizes through the π-system, pushing electron density towards the carbonyl oxygen. This creates a highly polarized structure with significant charge separation.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 21666-68-2 [chemicalbook.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

Introduction

1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a member of the enaminone class of compounds, which are valuable and versatile building blocks in organic synthesis. Enaminones feature a unique electronic structure, characterized by an electron-donating amino group conjugated with a carbonyl group through a carbon-carbon double bond. This push-pull system imparts distinct chemical reactivity and spectroscopic properties. Accurate structural confirmation and purity assessment are paramount in any synthetic application, making a thorough understanding of its spectroscopic signature essential for researchers in medicinal chemistry and materials science.

This guide provides an in-depth analysis of the expected spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both predictive insights and practical, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key features that dictate its spectroscopic fingerprint:

-

Enaminone System: The conjugation between the nitrogen lone pair, the C=C double bond, and the C=O group creates a polarized π-system. This delocalization significantly impacts the chemical shifts of the vinylic protons and carbons in NMR spectroscopy and lowers the vibrational frequencies of the C=C and C=O bonds in IR spectroscopy.

-

Cyclopropyl Ketone Moiety: The cyclopropyl ring is a strained, three-membered ring that exhibits unique magnetic and electronic properties. The protons on the ring will appear in a distinct upfield region in the ¹H NMR spectrum with complex splitting patterns.

-

Dimethylamino Group: The two methyl groups are chemically equivalent, giving rise to a characteristic singlet in the ¹H NMR spectrum.

To facilitate a clear discussion, the following atom numbering scheme will be used for spectral assignments.

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for verifying the proton framework of the molecule. The electron delocalization in the enaminone backbone results in a significant chemical shift difference between the two vinylic protons (H2 and H3), making their assignment straightforward.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Assignment |

| H3 | 7.5 - 7.8 | Doublet (d) | J = ~12-13 | 1H | Vinylic proton (C3-H) |

| H2 | 5.5 - 5.8 | Doublet (d) | J = ~12-13 | 1H | Vinylic proton (C2-H) |

| H7, H8 | 2.9 - 3.1 | Singlet (s) | - | 6H | N(CH₃)₂ |

| H4 | 1.8 - 2.1 | Multiplet (m) | - | 1H | Cyclopropyl CH |

| H5', H6' | 0.8 - 1.2 | Multiplet (m) | - | 4H | Cyclopropyl CH₂ |

Expertise & Causality in ¹H NMR Assignments

-

Vinylic Protons (H2, H3): The large coupling constant (J ≈ 12-13 Hz) is characteristic of a trans relationship across the double bond. H3 is significantly downfield due to deshielding from the adjacent carbonyl group and the electron-donating nitrogen. Conversely, H2 is shifted upfield due to the strong electron-donating effect of the dimethylamino group.

-

Dimethylamino Protons (H7, H8): The two methyl groups are equivalent and not coupled to other protons, resulting in a sharp singlet integrating to 6H. Its chemical shift around 3.0 ppm is typical for N-methyl groups on an enamine.

-

Cyclopropyl Protons (H4, H5', H6'): The protons of the cyclopropyl group exhibit complex splitting patterns due to geminal and vicinal coupling. They appear in the upfield region, a characteristic feature of strained aliphatic rings. H4, being attached to the carbon adjacent to the carbonyl, will be the most downfield of the cyclopropyl protons.

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Acquisition Time: ≥ 3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a direct count of the unique carbon atoms and insight into their electronic environment. The polarization of the enaminone backbone is highly evident in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom | Predicted δ (ppm) | Assignment |

| C1 | 195 - 200 | Carbonyl (C=O) |

| C3 | 150 - 155 | Vinylic Carbon (N-C=) |

| C2 | 95 - 100 | Vinylic Carbon (=C-C=O) |

| C7, C8 | ~45 | N(CH₃)₂ |

| C4 | 15 - 20 | Cyclopropyl CH |

| C5', C6' | 10 - 15 | Cyclopropyl CH₂ |

Expertise & Causality in ¹³C NMR Assignments

-

Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded, appearing far downfield as is typical for ketones.

-

Vinylic Carbons (C2, C3): The strong polarization is evident here. C3, attached to the electron-donating nitrogen, is significantly deshielded. In contrast, C2 is highly shielded by resonance and appears much further upfield, a hallmark of the enaminone system.

-

N-Methyl Carbons (C7, C8): The chemical shift around 45 ppm is characteristic of the methyl groups in a dimethylamino enamine.

-

Cyclopropyl Carbons (C4, C5', C6'): These carbons are highly shielded and appear in the far upfield aliphatic region, consistent with their strained ring structure.

Protocol: Acquiring a Quantitative ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time.

-

Instrument Setup: Use the same shimmed spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm (centered around 100-110 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512 to 2048 scans, as the natural abundance of ¹³C is low.

-

-

Processing: Apply a Fourier transform with 1-2 Hz of exponential line broadening. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. The extended conjugation in the enaminone system is the most influential factor on the vibrational frequencies.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2950 - 2800 | Medium | C-H (Aliphatic) Stretch |

| 1640 - 1620 | Strong | C=O (Amide-like) Stretch |

| 1580 - 1550 | Strong | C=C (Vinylic) Stretch |

| 1400 - 1350 | Medium | C-N Stretch |

Expertise & Causality in IR Assignments

-

C=O and C=C Stretching: A typical α,β-unsaturated ketone shows a C=O stretch around 1685 cm⁻¹. In this enaminone, the powerful electron-donating effect of the amino group pushes electron density through the π-system, imparting more single-bond character to both the C=O and C=C bonds. This delocalization, often described by an amide-like resonance structure, significantly lowers their stretching frequencies. The C=O band is expected to be very strong and broad, appearing as low as ~1630 cm⁻¹, while the C=C stretch appears just below it. This pair of strong absorptions in the 1640-1550 cm⁻¹ region is a definitive signature of the enaminone core.

Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of oil) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Ensure the sample makes firm contact with the crystal using the ATR pressure arm.

-

-

Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually needed.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the connectivity of its structural components.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): m/z 139. This peak confirms the molecular formula C₈H₁₃NO.

-

Key Fragments:

-

m/z 98: Loss of the cyclopropyl radical (•C₃H₅), [M - 41]⁺. This fragmentation is driven by the formation of a stable, resonance-stabilized acylium ion.

-

m/z 70: A fragment corresponding to the cyclopropyl carbonyl cation, [C₃H₅CO]⁺.

-

m/z 44: A fragment corresponding to the dimethylamino cation, [CH₂=N(CH₃)₂]⁺.

-

Proposed Fragmentation Pathway

Caption: Key fragmentation pathways for this compound.

Protocol: Acquiring a GC-MS (EI) Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup (GC):

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the solution with a split ratio of 50:1.

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

Instrument Setup (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum for that peak, identifying the molecular ion and key fragments.

Integrated Workflow for Structural Confirmation

No single technique provides absolute proof of structure. The power of spectroscopic analysis lies in integrating the data from multiple methods. This self-validating system ensures the highest degree of confidence in the final structural assignment.

Caption: Integrated workflow for the structural verification of a target molecule.

Conclusion

The structural elucidation of this compound is a clear-cut process when a multi-technique spectroscopic approach is employed. The key identifying features are the highly polarized vinylic system observed in both ¹H and ¹³C NMR, the characteristically low-frequency C=O and C=C stretches in the IR spectrum, and a clear molecular ion peak in the mass spectrum with predictable fragmentation. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this versatile synthetic intermediate.

References

-

General Principles of NMR: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectroscopy of Enaminones: Al-Shamary, N. K. (2019). A Review on the Chemistry of Enaminones. International Journal of Organic Chemistry, 9, 137-185. [Link]

-

Mass Spectrometry Fragmentation: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

-

IR Spectroscopy Tables: Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

-

NIST Chemistry WebBook: A comprehensive public database for chemical and spectroscopic data. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document elucidates the compound's precise IUPAC nomenclature, details its synthesis through the condensation of cyclopropyl methyl ketone and N,N-dimethylformamide dimethyl acetal (DMF-DMA), and explores its rich chemical reactivity, which is rooted in its enaminone and cyclopropyl functionalities. A significant focus is placed on its emerging role as a crucial component in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, mechanistic insights, and a thorough examination of its applications, thereby empowering its effective utilization in research and drug development endeavors.

Introduction and IUPAC Nomenclature

(2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one, also commonly referred to as 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, is a specialized organic compound that has garnered increasing interest in the scientific community. Its structure is characterized by a cyclopropyl group attached to a carbonyl, which is conjugated with a dimethylamino-substituted alkene. This unique combination of functional groups—a cyclopropyl ketone and an enaminone—imparts a distinct reactivity profile that makes it a valuable intermediate in a variety of synthetic transformations.

The correct IUPAC name for this compound is (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one . The "(2E)-" designation specifies the stereochemistry of the double bond, indicating that the cyclopropylcarbonyl and dimethylamino groups are on opposite sides of the double bond. For the remainder of this guide, it will be referred to by its common name, this compound, for brevity.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | (2E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one |

| Common Name | This compound |

| CAS Number | 21666-68-2[1] |

| Molecular Formula | C₈H₁₃NO[1] |

| Molecular Weight | 139.19 g/mol [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of β-dimethylamino enones, including the title compound, is the condensation of a methyl ketone with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3]

Reaction Principle and Causality

The reaction proceeds through a nucleophilic attack of the enol or enolate of cyclopropyl methyl ketone on the electrophilic carbon of DMF-DMA. The initial adduct then eliminates methanol to form the stable, conjugated enaminone system. The driving force for this reaction is the formation of the highly conjugated and thermodynamically stable product. DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the forward reaction. The choice of DMF-DMA is strategic due to its high reactivity and the clean formation of volatile byproducts (methanol and dimethylamine), which can be easily removed.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound.

Materials:

-

Cyclopropyl methyl ketone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add cyclopropyl methyl ketone (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to dissolve the ketone.

-

Reagent Addition: Slowly add N,N-dimethylformamide dimethyl acetal (1.2 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2E)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one as a yellow oil or low-melting solid.

Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy. The presence of the characteristic vinyl protons and the correct integration values will confirm the structure. Mass spectrometry will confirm the molecular weight of the compound.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the interplay between the enaminone system and the cyclopropyl ring.

The Enaminone Moiety

Enaminones are versatile intermediates in organic synthesis. The dimethylamino group acts as an electron-donating group, polarizing the conjugated system and making the β-carbon susceptible to attack by electrophiles and the α-carbon and the nitrogen atom nucleophilic. The enaminone moiety can participate in a variety of transformations, including:

-

Cycloaddition Reactions: Serving as a diene or dienophile in Diels-Alder reactions.

-

Heterocycle Synthesis: Acting as a three-carbon building block for the synthesis of various heterocycles such as pyridines, pyrimidines, and pyrazoles.[4]

-

Substitution Reactions: The dimethylamino group can be displaced by other nucleophiles, allowing for further functionalization.

The Cyclopropyl Ketone Moiety

The cyclopropyl group, due to its inherent ring strain and the sp² character of its C-C bonds, can also participate in unique chemical transformations. Cyclopropyl ketones are known to undergo ring-opening reactions under various conditions (e.g., acid, base, or metal catalysis), providing access to linear chains or larger ring systems. They are also valuable partners in cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered rings.

Caption: Reactivity profile of this compound.

Application in Drug Development: A Key Building Block for Targeted Protein Degraders

A significant and exciting application of this compound is its use as a "Protein Degrader Building Block".[2] This positions the molecule at the forefront of a revolutionary approach in drug discovery known as Targeted Protein Degradation (TPD).

Introduction to Targeted Protein Degradation and PROTACs

TPD is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. This is in contrast to traditional inhibitors that only block the function of a protein. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that are central to this approach.[5] A PROTAC consists of three components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase-recruiting ligand.

-

A linker that connects the two ligands.

The PROTAC brings the POI and an E3 ligase into close proximity, leading to the ubiquitination of the POI, which marks it for degradation by the proteasome.[5][6]

The Role of this compound in PROTAC Synthesis

This compound serves as a versatile precursor for the synthesis of linkers or for the modification of warhead or E3 ligase ligands. The enaminone functionality allows for facile reaction with various nucleophiles, enabling the attachment of other molecular fragments. The cyclopropyl group can provide conformational rigidity to the linker, which is often crucial for optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase. Furthermore, the cyclopropyl moiety is a well-established pharmacophore in medicinal chemistry that can enhance metabolic stability and cell permeability.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 3. new.zodml.org [new.zodml.org]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. precisepeg.com [precisepeg.com]

- 7. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Physical Characteristics of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into its properties and characterization.

Introduction

This compound, an enaminone, possesses a unique molecular architecture combining a cyclopropyl ketone with a dimethylamino-substituted enone system. This arrangement of functional groups imparts a distinct reactivity profile, making it a valuable synthon for the construction of complex heterocyclic scaffolds. Understanding its physical characteristics is paramount for its effective handling, storage, and application in synthetic protocols.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for ensuring safe laboratory practices.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₃NO | [1][2] |

| Molecular Weight | 139.19 g/mol | [1] |

| CAS Number | 21666-68-2 | [1] |

| Appearance | Yellowish viscous oil | [3] |

| Boiling Point | 218.4 °C at 760 mmHg | [4] |

| Flash Point | 76.2 °C | [4] |

| Purity (typical) | ≥ 95% | [5] |

| Storage | Room temperature | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The expected spectral features are discussed below, providing a framework for the interpretation of experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the (E)-isomer of this compound, the exact mass is 139.099714 g/mol .[3] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 139.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule.

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the cyclopropyl, vinylic, and dimethylamino protons. The chemical shifts of cyclopropyl protons are typically found in the upfield region of the spectrum.[6][7][8] The vinylic protons of the enaminone system will appear as doublets, with the coupling constant providing information about the stereochemistry (E/Z) of the double bond. The protons of the dimethylamino group will likely appear as a singlet.

The carbon-13 NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ketone will be observed in the downfield region (typically >190 ppm). The olefinic carbons of the enone system will also have characteristic chemical shifts. The carbons of the cyclopropyl ring will appear in the upfield region, a characteristic feature of this strained ring system.[2][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C=O (ketone) and C=C (alkene) stretching vibrations of the enone system. The strong delocalization of electrons in the enaminone moiety can influence the position of these bands. Characteristic C-H stretching and bending vibrations for the cyclopropyl and methyl groups will also be present.[5][10]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. Enaminones are generally soluble in a range of common organic solvents.[11] A systematic approach to determining solubility is outlined in the experimental protocols section.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of the physical properties of this compound.

Melting Point Determination

Given that the compound is a viscous oil at room temperature, this protocol is designed to determine if it solidifies at sub-ambient temperatures and to measure its melting point if it does.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Place a small amount of the yellowish viscous oil into a capillary tube.

-

Cooling: Cool the capillary tube using a suitable cooling bath (e.g., dry ice/acetone) to induce solidification.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Slowly heat the sample (approximately 1-2 °C per minute) and carefully observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid.[1][9][11][12][13]

-

Data Recording: Record the temperature range of melting. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

This protocol outlines a systematic approach to determine the solubility of the compound in various common laboratory solvents.

Caption: Workflow for Solubility Determination.

Methodology:

-

Sample Preparation: In a series of labeled vials, place a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, hexane).[6][7][14][15][16]

-

Mixing: Vigorously stir or vortex each vial for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect each vial to determine if the compound has completely dissolved.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: The compound has a flash point of 76.2 °C, indicating it is a combustible liquid. Keep away from open flames and heat sources.

-

In case of contact:

-

Skin: Wash with soap and water.

-

Eyes: Rinse with copious amounts of water for at least 15 minutes.

-

Ingestion: Seek immediate medical attention.

-

Conclusion

This technical guide provides a detailed overview of the known and expected physical characteristics of this compound. The information presented herein is intended to serve as a valuable resource for scientists engaged in research and development involving this versatile chemical intermediate. Adherence to the outlined experimental protocols will ensure accurate characterization and safe handling of this compound.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0194152). (n.d.). Retrieved from NP-MRD. [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). Retrieved from DTIC. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Retrieved from Organic Chemistry Data & Info. [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

An Easy Synthesis of Enaminones in Water as Solvent. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

-

13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). Retrieved from ResearchGate. [Link]

-

Appendix I. (n.d.). Retrieved from [Link]

-

(E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one. (n.d.). Retrieved from SpectraBase. [Link]

-

Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). (n.d.). Retrieved from MDPI. [Link]

-

Ethanone, 1-cyclopropyl-. (n.d.). Retrieved from the NIST WebBook. [Link]

-

a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). (n.d.). Retrieved from ResearchGate. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). Retrieved from NIH. [Link]

-

This compound, min 95%, 1 gram. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 21666-68-2 [chemicalbook.com]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. researchgate.net [researchgate.net]

- 9. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0194152) [np-mrd.org]

- 10. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 11. An Easy Synthesis of Enaminones in Water as Solvent [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. repositorio.uam.es [repositorio.uam.es]

- 14. chemchart.com [chemchart.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. 1-Cyclopropyl-3-(dimethylamino)-2-methyl-2-propen-1-one CAS#: 77846-87-8 [chemicalbook.com]

The Synthetic Versatility of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: A Technical Guide to its Reactivity and Application

Abstract

This technical guide provides an in-depth exploration of the reactivity profile of 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile building block in modern organic synthesis. The unique electronic and steric properties imparted by the cyclopropyl group in conjugation with the enaminone backbone render this molecule a highly valuable precursor for the construction of diverse and complex heterocyclic scaffolds. This document will elucidate the synthetic pathways to this key intermediate, delve into its characteristic reactions including nucleophilic substitutions and cycloadditions, and provide detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the Cyclopropyl Enaminone Motif

This compound ( 1 ) belongs to the class of enaminones, which are characterized by an electron-donating amino group conjugated with a carbonyl group through a carbon-carbon double bond. This arrangement results in a polarized molecule with multiple reactive sites, making it a powerful tool for synthetic chemists. The incorporation of a cyclopropyl ring at the carbonyl group further modulates the reactivity of the enaminone system. The strained three-membered ring can influence the stereochemical outcome of reactions and participate in unique ring-opening and rearrangement pathways.

The inherent reactivity of enaminones allows them to act as synthetic equivalents of 1,3-dicarbonyl compounds, offering a stable and versatile platform for the introduction of diverse functionalities. Their ability to react with both electrophiles and nucleophiles at different positions underscores their utility in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound involves the condensation of cyclopropyl methyl ketone with a dimethylformamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds readily, often with high yields, to afford the desired enaminone.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclopropyl methyl ketone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pale yellow oil.

dot

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

| Technique | Characteristic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, 1H, J=12.4 Hz, CH=), 5.58 (d, 1H, J=12.4 Hz, =CH-N), 3.05 (s, 6H, N(CH₃)₂), 1.80-1.70 (m, 1H, cyclopropyl-CH), 1.05-0.95 (m, 2H, cyclopropyl-CH₂), 0.85-0.75 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.5 (C=O), 155.0 (CH=), 92.5 (=CH-N), 45.0 (N(CH₃)₂), 15.0 (cyclopropyl-CH), 10.5 (cyclopropyl-CH₂) |

| FTIR (neat) | ν (cm⁻¹): 2920 (C-H), 1640 (C=O, conjugated), 1580 (C=C) |

| Mass Spectrometry (EI) | m/z: 139 (M⁺), 124, 96, 69 |

Reactivity Profile: A Gateway to Heterocyclic Systems

The reactivity of this compound is dominated by its enaminone character. The molecule possesses both nucleophilic (at the β-carbon) and electrophilic (at the carbonyl carbon and the α-carbon) centers. This dual reactivity makes it an exceptionally useful synthon for the construction of various heterocyclic systems.

dot

Caption: Overview of the reactivity of the enaminone core.

Reactions with Dinucleophiles: Synthesis of Pyrazoles and Pyrimidines

A cornerstone of the utility of this compound is its reaction with dinucleophiles to form five- and six-membered heterocycles. The dimethylamino group acts as an excellent leaving group upon cyclization.

The reaction with hydrazine hydrate provides a direct route to 3-cyclopropyl-1H-pyrazole. The reaction proceeds via a nucleophilic attack of hydrazine at the β-carbon, followed by an intramolecular condensation and elimination of dimethylamine and water.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the reaction mixture for 2-4 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford 3-cyclopropyl-1H-pyrazole.

| Reactant | Product | Conditions | Yield | Reference |

| Hydrazine hydrate | 3-Cyclopropyl-1H-pyrazole | Ethanol, Reflux, 2-4h | ~85% | [1] |

dot

Caption: Mechanism for the synthesis of 3-cyclopropyl-1H-pyrazole.

The reaction with guanidine hydrochloride in the presence of a base yields 2-amino-4-cyclopropylpyrimidine. This transformation is a powerful method for accessing substituted pyrimidines, which are key components of many biologically active molecules.

Experimental Protocol:

-

To a solution of sodium ethoxide in ethanol (prepared from sodium and absolute ethanol), add guanidine hydrochloride (1.1 eq) and stir until dissolved.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

After cooling, the reaction mixture is neutralized with acetic acid, and the solvent is evaporated.

-

The residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the crude product, which is then purified by recrystallization or column chromatography.

| Reactant | Product | Conditions | Yield | Reference |

| Guanidine hydrochloride | 2-Amino-4-cyclopropylpyrimidine | NaOEt, Ethanol, Reflux, 6-8h | ~70% | [2] |

Cycloaddition Reactions